molecular formula C9H10O3 B1581818 Methyl 2-(2-hydroxyphenyl)acetate CAS No. 22446-37-3

Methyl 2-(2-hydroxyphenyl)acetate

Cat. No.: B1581818
CAS No.: 22446-37-3
M. Wt: 166.17 g/mol
InChI Key: BVBSGGBDFJUSIH-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H10O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-hydroxyphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(2-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. The hydroxyl group and ester moiety play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate:

    Methyl 2-hydroxyphenylpropionate: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness: Methyl 2-(2-hydroxyphenyl)acetate is unique due to its specific ester and hydroxyl group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Properties

IUPAC Name

methyl 2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBSGGBDFJUSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176989
Record name Methyl (2-hydroxyphenyl)acetate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-37-3
Record name Methyl (2-hydroxyphenyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

2-(Hydroxyphenyl)acetic acid (50 g) was added to a solution of hydrogen chloride in methanol [prepared from acetyl chloride (25 ml) and methanol (250 ml)]. The solution was stirred at room temperature for three hours and then allowed to stand overnight (fifteen hours). The resulting mixture was concentrated under reduced pressure, and the residue was taken up in ether (250 ml) and washed with an aqueous solution of sodium bicarbonate until effervescence ceased. The ethereal solution was dried and then concentrated under reduced pressure and the resulting solid was recrystallized from ether/petrol to afford methyl (2-hydroxyphenyl)acetate (50 g; 92% yield) as white, powdery crystals, top. 70°-72° C.; infrared max. (nujol mull): 3420, 1715 cm-1 ; 1H nmr (90 MHz): delta 3.70 (2H,s), 3.75 (3H,s), 6.80-6.95 (2H,m), 7.05-7.10 (1H,m), 7.15-7.25 (1H,m), 7.40 (1H, s) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxyphenylacetic acid (20.0 g, 129.7 mmol) in 250 mL of methanol was bubbled at room temperature anhydrous hydrochloric acid for 5 minutes. The reaction was capped and stirred overnight. The reaction was then concentrated under reduced pressure to yield a pale oil (20.5 g, 95%). 1H NMR (300 MHz, DMSO): δ 9.45 (s, 1H), 7.15 (m, 2H), 6.75 (m, 2H), 3.57 (d, 2H), 3.35 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Yield
95%

Synthesis routes and methods III

Procedure details

2-Hydroxyphenylacetic acid (302.7 mg, 1.99 mmol) was dissolved in anhydrous methanol (10 mL), and sulfuric acid (0.2 mL) was added thereto, and then the reaction mixture was stirred at 90° C. for 6 hours. The reaction mixture was concentrated under reduced pressure. Ethyl acetate (50 mL), 1N aqueous NaOH solution (5 mL), and saturated aqueous NaHCO3 solution (30 mL) were added to the reaction mixture and separated. The organic layer was washed with saturated brine (30 mL), dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the titled reference compound (242.4 mg) as a yellow solid. (Yield 73%)
Quantity
302.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods IV

Procedure details

A solution of 15 gm (0.1 mole) of 2-hydroxyphenylacetic acid in 500 ml methanol and 2 ml concentrated sulfuric acid was placed in a Soxhlet extractor charged with 3A molecular sieves. The solution was heated to reflux for 72 hours, and the sieves were exchanged at 24-hour intervals. The reaction medium was then evaporated to an oil which was dissolved in 100 ml tolene and extracted with 3×100 ml portions of water. The toluene phase was dried over magnesium sulfate, treated with activated charcoal and evaporated to provide 13 gm (80% yield) of a yellow oil. The NMR spectrum was consistent with the assigned structure and this material was used in the next reaction step.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl 2-(2-hydroxyphenyl)acetate in agricultural chemistry?

A1: this compound is a crucial building block in synthesizing methoxy-acrylate fungicides []. These fungicides are essential for protecting crops from fungal diseases, ensuring agricultural productivity.

Q2: How is this compound obtained for this application?

A2: A five-step synthesis starting from this compound has been developed to produce (5,6-Dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, a key intermediate in methoxy-acrylate fungicide synthesis []. This process involves hydroxyl protection, oxime formation, methylation, cyclization, and deprotection reactions. This optimized route achieves a 27.0% overall yield with high purity (98.5%), making it suitable for industrial production [].

Q3: Beyond its synthetic utility, has this compound been found in natural sources?

A3: Yes, this compound has been isolated from the plant endophytic fungus Fusarium sp. HJY2 []. This finding suggests a potential role for this compound in the fungus's biology and highlights the diversity of natural products with potential applications in various fields.

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